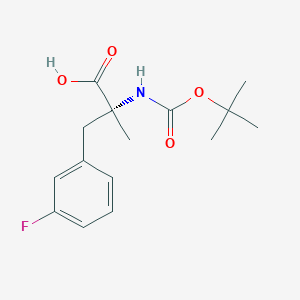
1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride, or 1-Methyl-3-TFMP-HCl, is an organic compound used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble solid with a molecular weight of 197.67 g/mol. This compound is often used in biochemical and physiological experiments due to its unique properties.
Aplicaciones Científicas De Investigación
1-Methyl-3-TFMP-HCl has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including small-molecule inhibitors, anti-cancer drugs, and other therapeutic agents. It has also been used in the synthesis of peptides and proteins, as well as for the production of fluorescent dyes and other materials. Additionally, 1-Methyl-3-TFMP-HCl has been used in studies of enzyme kinetics, protein-protein interactions, and other biochemical processes.
Mecanismo De Acción
1-Methyl-3-TFMP-HCl acts as a proton acceptor, which allows it to interact with a variety of molecules. When 1-Methyl-3-TFMP-HCl binds to a molecule, it alters the molecule’s conformation and charge distribution, which can affect its interactions with other molecules. This mechanism of action is used in a variety of scientific research applications, including the synthesis of small-molecule inhibitors, peptides and proteins, and fluorescent dyes.
Biochemical and Physiological Effects
1-Methyl-3-TFMP-HCl has been shown to have a variety of biochemical and physiological effects. In studies of enzyme kinetics, it has been shown to increase the rate of reaction. In studies of protein-protein interactions, it has been shown to alter the affinity of the proteins for each other. Additionally, 1-Methyl-3-TFMP-HCl has been shown to have a variety of effects on cell membranes, including changes in permeability and membrane potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-TFMP-HCl has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and the two-step synthesis process is simple and cost-effective. Additionally, 1-Methyl-3-TFMP-HCl is water-soluble and odorless, which makes it easy to handle and store. However, there are some limitations to using 1-Methyl-3-TFMP-HCl in lab experiments. It is a relatively unstable compound, and can easily degrade in the presence of light or oxygen. Additionally, it is a highly reactive compound, and can interact with other molecules in unexpected ways.
Direcciones Futuras
1-Methyl-3-TFMP-HCl has a wide range of potential future applications. It could be used to develop new small-molecule inhibitors, anti-cancer drugs, and other therapeutic agents. It could also be used in the synthesis of peptides and proteins, as well as for the production of fluorescent dyes and other materials. Additionally, 1-Methyl-3-TFMP-HCl could be used in studies of enzyme kinetics, protein-protein interactions, and other biochemical processes. Finally, it could be used to develop new methods for studying cell membranes and their effects on cell physiology.
Métodos De Síntesis
1-Methyl-3-TFMP-HCl is typically synthesized in a two-step process. The first step involves reacting 3-bromo-1-methyl-1-propylamine with trifluoromethanesulfonic acid in aqueous acetonitrile to produce 1-methyl-3-(trifluoromethoxy)-propylamine. The second step involves reacting the product of the first step with hydrochloric acid to produce 1-methyl-3-(trifluoromethoxy)-propylamine hydrochloride. This two-step process is a simple, cost-effective method for producing 1-methyl-3-TFMP-HCl.
Propiedades
IUPAC Name |
4-(trifluoromethoxy)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(9)2-3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCPYNIWVGYPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)
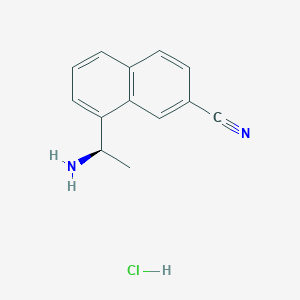
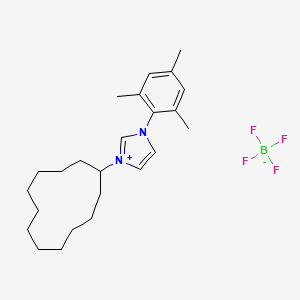
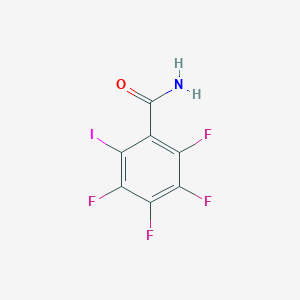


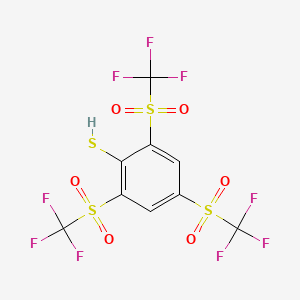

![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)
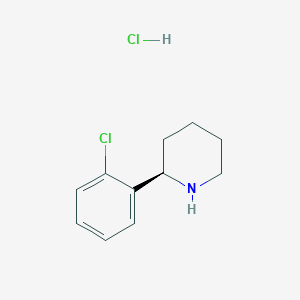

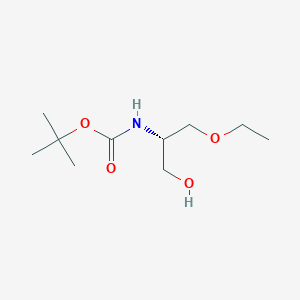
![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)
